Vilsmeier-Haack Reaction: This reaction, exemplified in articles [ [], [] ], provides an efficient route for the formylation of aromatic compounds, potentially applicable to the synthesis of N-ethyl-1-(2-fluorobenzoyl)-4-piperidinecarboxamide.
[2+3] Cycloaddition Reactions: These reactions, commonly known as "click chemistry," are highlighted in the synthesis of 1,2,3-triazole derivatives [ [], [] ] and offer a powerful tool for constructing heterocyclic structures potentially relevant to synthesizing N-ethyl-1-(2-fluorobenzoyl)-4-piperidinecarboxamide or its derivatives.
Inhibition of Presynaptic Monoamine Neurotransmitter Transporters: This assay was used to identify potential therapeutic agents for neurological disorders by evaluating the ability of compounds to inhibit the reuptake of neurotransmitters like dopamine and serotonin [ [], [] ].
Antimicrobial Activity: Several studies [ [], [] ] assessed the synthesized compounds for their ability to inhibit the growth of various bacterial and fungal strains, highlighting their potential as antimicrobial agents.
Anticancer Activity: The antiproliferative activity of compounds was evaluated in vitro against various cancer cell lines [ [], [] ] to determine their potential as anticancer agents.
Dopamine Transporter Inhibitors: Studies [ [], [] ] investigated a series of N-[2-(bisarylmethoxy)ethyl]-N'-(phenylpropyl)piperazines, structurally similar to N-ethyl-1-(2-fluorobenzoyl)-4-piperidinecarboxamide, as potential dopamine transporter inhibitors. These compounds showed promising results in binding affinity and selectivity for the dopamine transporter, suggesting a potential therapeutic application in disorders related to dopamine dysregulation.
Serotonin Receptor Ligands: Research [ [], [] ] explored the development of 4-(2'-methoxyphenyl)-1-[2'-[N-(2''-pyridinyl)-p-iodobenzamido]ethyl]piperazine (p-MPPI) and its analogues as 5-HT1A receptor ligands. These compounds aimed to improve the in vivo stability of p-MPPI, a potential imaging agent for 5-HT1A receptors. Despite demonstrating high binding affinity, their low in vivo selectivity highlighted the need for further structural modifications.
Farnesyl Protein Transferase Inhibitors: Research [ [], [] ] focused on benzocycloheptapyridine derivatives as potent farnesyl protein transferase (FPT) inhibitors. One notable example, (+)-4-[2-[4-(8-chloro-3,10-dibromo-6,11-dihydro-5H-benzo[5,6]cyclohepta[1,2-b]-pyridin-11(R)-yl)-1-piperidinyl]-2-oxo-ethyl]-1-piperidinecarboxamide (SCH-66336), exhibited remarkable potency and selectivity in FPT inhibition, reaching clinical trials as a potential antitumor agent.
CAS No.: 5516-88-1
CAS No.: 76663-30-4
CAS No.: 684-93-5
CAS No.: 2508-19-2
CAS No.: 2488-84-8
CAS No.: 876657-17-9